molecular formula C12H11N3O2 B2487812 2-(2-Phenylhydrazinyl)pyridine-3-carboxylic acid CAS No. 1325304-37-7

2-(2-Phenylhydrazinyl)pyridine-3-carboxylic acid

Cat. No. B2487812
CAS RN: 1325304-37-7
M. Wt: 229.239
InChI Key: ZTFPUVBBAVRNBA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(2-Phenylhydrazinyl)pyridine-3-carboxylic acid often involves reactions between pyridinecarboxylic acids and phenylhydrazine derivatives. For example, a study by Ghadermazi et al. (2011) details the synthesis of a nickel(II) compound including pyridine-2,6-dicarboxylate and Phenylhydrazinium ions, highlighting the utility of phenylhydrazine in forming complex metal-organic frameworks (Ghadermazi et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds akin to 2-(2-Phenylhydrazinyl)pyridine-3-carboxylic acid often features significant hydrogen bonding and other noncovalent interactions, contributing to their stability and packing in the crystalline state. A study by Vishweshwar et al. (2002) on pyrazinecarboxylic acids demonstrates the role of carboxylic acid-pyridine supramolecular synthons in controlling self-assembly in crystal structures (Vishweshwar et al., 2002).

Chemical Reactions and Properties

Compounds structurally related to 2-(2-Phenylhydrazinyl)pyridine-3-carboxylic acid are involved in a variety of chemical reactions. For example, Yıldırım et al. (2005) explored the functionalization reactions of related pyrazole carboxylic acids, demonstrating the reactivity of such compounds towards nucleophilic substitution and their potential for further chemical modifications (Yıldırım et al., 2005).

Physical Properties Analysis

The physical properties of these compounds, such as melting points and solubility, can be influenced by their molecular and crystal structures. The work by Chattopadhyay et al. (2003) on dirhenium(II) complexes with pyridinecarboxylate ligands exemplifies how the coordination mode and ligand environment affect the physical properties of metal-organic frameworks (Chattopadhyay et al., 2003).

Scientific Research Applications

  • Crystal Engineering and Supramolecular Synthons :

    • Vishweshwar et al. (2002) explored the crystal structures of pyrazinic acid and isomeric methylpyrazine carboxylic acids, focusing on the occurrence of carboxylic acid-pyridine supramolecular synthon in these acids. This study contributes to understanding how molecular features correlate with supramolecular synthons in pyridine and pyrazine carboxylic acids, which is crucial for future crystal engineering strategies (Vishweshwar, Nangia, & Lynch, 2002).
    • Long et al. (2014) investigated the coexistence of carboxylic acid–acid hydrogen-bonding dimer and acid–pyridine hydrogen-bonding motif in crystal engineering. Their study of 2-[phenyl(propyl)amino]nicotinic acid provides insights into the structural aspects of hydrogen-bonded motifs in crystal formations (Long, Zhou, Parkin, & Li, 2014).
  • Chemical Extraction and Separation Techniques :

    • Datta and Kumar (2014) focused on the reactive extraction of pyridine-2-carboxylic acid for applications in pharmaceuticals, herbicides, and nutritional supplements. This study offers valuable insights into optimizing extractive systems for carboxylic acids with minimal toxicity (Datta & Kumar, 2014).
    • Kumar and Babu (2009) explored the extraction of pyridine-3-carboxylic acid using 1-dioctylphosphoryloctane, revealing the impact of different diluents on extraction efficiency. This research is significant for the production of acids in the food, pharmaceutical, and biochemical industries (Kumar & Babu, 2009).
  • Material Science and Gas Adsorption :

  • Synthesis of Novel Compounds and Biological Studies :

    • Revanasiddappa and Subrahmanyam (2009) conducted a study on the synthesis and biological activities of novel thiazolidinones derived from pyridine-3-carboxylic acid hydrazide. This research contributes to the development of new compounds with potential biological applications (Revanasiddappa & Subrahmanyam, 2009).
  • Electrochemical Studies :

    • Nonaka et al. (1981) investigated the electroreduction of substituents on a pyridine ring in aqueous sulfuric acid. Their findings are important for understanding the reduction mechanism and potential synthetic applications of substituted pyridines (Nonaka, Kato, Fuchigami, & Sekine, 1981).

properties

IUPAC Name

2-(2-phenylhydrazinyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c16-12(17)10-7-4-8-13-11(10)15-14-9-5-2-1-3-6-9/h1-8,14H,(H,13,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFPUVBBAVRNBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Phenylhydrazinyl)pyridine-3-carboxylic acid

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